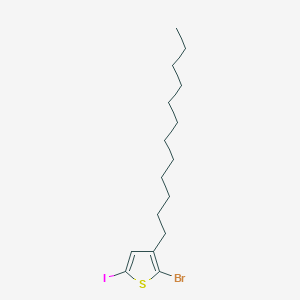
2-Bromo-3-dodecyl-5-iodothiophene
Overview
Description
2-Bromo-3-dodecyl-5-iodothiophene is an organohalide compound with the molecular formula C16H26BrIS. It is a thiophene derivative, characterized by the presence of bromine and iodine atoms at the 2 and 5 positions, respectively, and a dodecyl chain at the 3 position. This compound is often used as a building block in the synthesis of organic semiconductors and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-dodecyl-5-iodothiophene typically involves the halogenation of 3-dodecylthiophene. The process begins with the bromination of 3-dodecylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom at the 2 position. The subsequent iodination is carried out using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-dodecyl-5-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the dodecyl chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophenes, while coupling reactions produce extended conjugated systems useful in organic electronics .
Scientific Research Applications
2-Bromo-3-dodecyl-5-iodothiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science: The compound is employed in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: It serves as a precursor for the synthesis of biologically active molecules and probes for studying biological systems.
Medicinal Chemistry: Researchers use it to develop new drugs and therapeutic agents by modifying its structure to enhance biological activity and selectivity.
Mechanism of Action
The mechanism of action of 2-Bromo-3-dodecyl-5-iodothiophene depends on its application. In organic electronics, its role as a building block in semiconductors involves the formation of π-conjugated systems that facilitate charge transport. The bromine and iodine atoms can influence the electronic properties of the material, enhancing its performance in devices. In chemical biology and medicinal chemistry, the compound’s reactivity allows it to interact with specific molecular targets, modulating biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-hexyl-5-iodothiophene: Similar structure but with a hexyl chain instead of a dodecyl chain.
2-Bromo-3-dodecylthiophene: Lacks the iodine atom at the 5 position.
3-Dodecylthiophene: Lacks both the bromine and iodine atoms.
Uniqueness
2-Bromo-3-dodecyl-5-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provide versatile reactivity for various chemical transformations. The dodecyl chain enhances its solubility in organic solvents, making it suitable for solution-based processing techniques in material science and organic electronics .
Properties
IUPAC Name |
2-bromo-3-dodecyl-5-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrIS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)19-16(14)17/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMNAXSVZXXUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



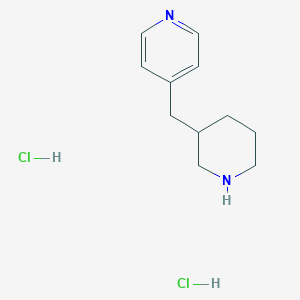
![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)
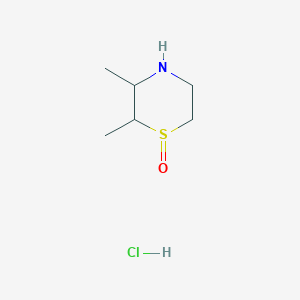

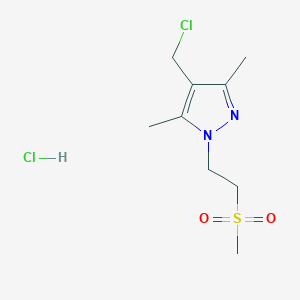
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)
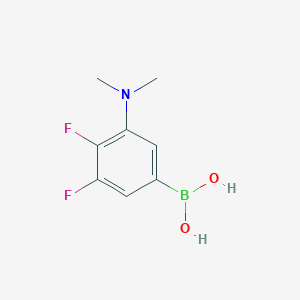
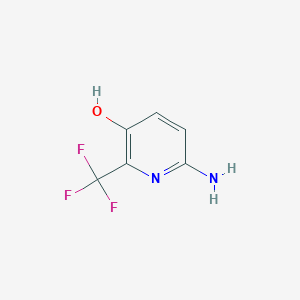
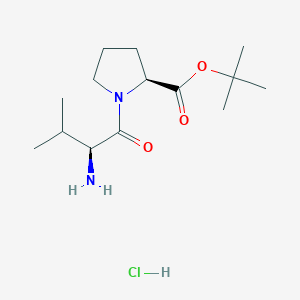
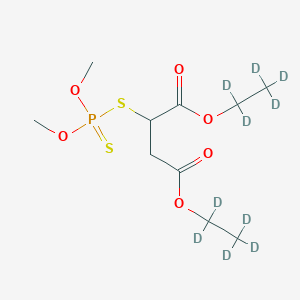

![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
